molecular formula C54H98O6 B8135499 (10Z,10'Z,10''Z)-10-heptadecenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester

(10Z,10'Z,10''Z)-10-heptadecenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester

Cat. No.: B8135499
M. Wt: 843.4 g/mol
InChI Key: DIGREBPJOKUGDR-BUTYCLJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’‘-(1,2,3-propanetriyl) ester typically involves the esterification of glycerol with (10Z,10’Z,10’'Z)-10-heptadecenoic acid. This reaction can be catalyzed by acid or base catalysts under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds.

Industrial Production Methods

Industrial production of this compound may involve enzymatic catalysis using lipases, which offer higher specificity and milder reaction conditions compared to chemical catalysts . The process involves mixing glycerol and (10Z,10’Z,10’'Z)-10-heptadecenoic acid in the presence of a lipase enzyme, followed by purification steps to isolate the desired triacylglycerol.

Chemical Reactions Analysis

Types of Reactions

(10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester has various applications in scientific research:

Mechanism of Action

The biological effects of (10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester are primarily mediated through its incorporation into cell membranes and its influence on membrane fluidity and function. The compound can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes . Additionally, its unsaturated fatty acid chains can act as precursors for bioactive lipid mediators involved in inflammation and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester is unique due to its specific configuration of double bonds and the length of its fatty acid chains. This configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2,3-bis[[(Z)-heptadec-10-enoyl]oxy]propyl (Z)-heptadec-10-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,51H,4-18,25-50H2,1-3H3/b22-19-,23-20-,24-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGREBPJOKUGDR-BUTYCLJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC=CCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCC(=O)OCC(OC(=O)CCCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCCC/C=C\CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H98O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10Z,10'Z,10''Z)-10-heptadecenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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(10Z,10'Z,10''Z)-10-heptadecenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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(10Z,10'Z,10''Z)-10-heptadecenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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(10Z,10'Z,10''Z)-10-heptadecenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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(10Z,10'Z,10''Z)-10-heptadecenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
Reactant of Route 6
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(10Z,10'Z,10''Z)-10-heptadecenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester

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